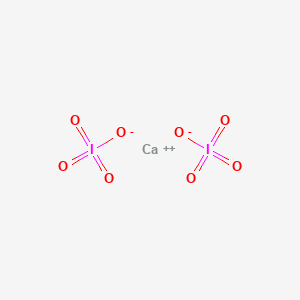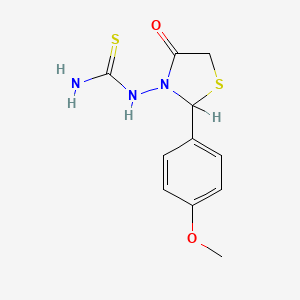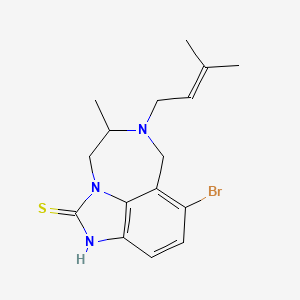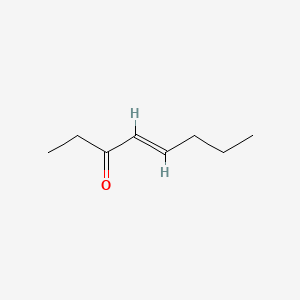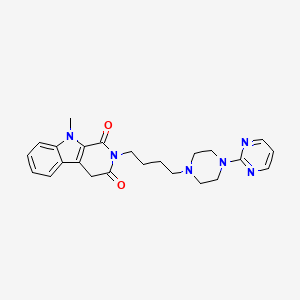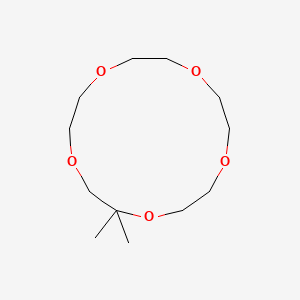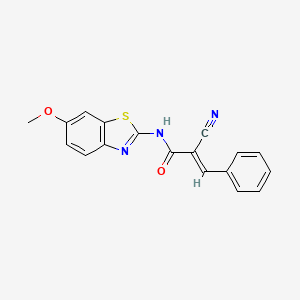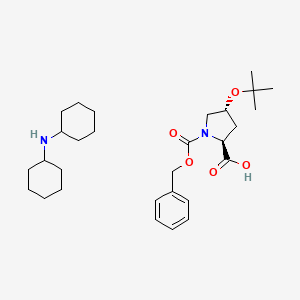
Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is a complex organic-inorganic hybrid compound It is characterized by the presence of a chromate ion coordinated with an azo dye derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) typically involves the following steps:
Formation of the Azo Dye: The azo dye is synthesized through a diazotization reaction, where an aromatic amine (such as 2-chloroaniline) is treated with nitrous acid to form a diazonium salt. This salt is then coupled with a suitable coupling component, such as 4-hydroxy-5-nitrobenzene-1-sulphonic acid, to form the azo dye.
Chromate Coordination: The azo dye is then reacted with a chromate source, such as sodium chromate, under controlled conditions to form the final complex. The reaction is typically carried out in an aqueous medium at a specific pH to ensure proper coordination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of nitro derivatives and other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups on the aromatic rings.
科学的研究の応用
Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) has diverse applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of various metal ions.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in dyeing processes and as a pigment in various materials.
Environmental Chemistry: Studied for its role in the removal of pollutants from wastewater through adsorption and other mechanisms.
作用機序
The compound exerts its effects through various mechanisms, depending on the application:
Analytical Chemistry: Functions as a complexing agent, forming stable complexes with metal ions, which can be detected through spectroscopic methods.
Biological Activity: The azo dye component can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
Environmental Chemistry: The chromate ion can participate in redox reactions, aiding in the degradation or removal of pollutants.
類似化合物との比較
Similar Compounds
- Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxybenzene-1-sulphonato(3-))chromate(1-)
- Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(2-)
Uniqueness
Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is unique due to its specific coordination with the chromate ion and the presence of both azo and nitro functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
85896-35-1 |
|---|---|
分子式 |
C16H13ClCrN4NaO8S+ |
分子量 |
531.8 g/mol |
IUPAC名 |
sodium;3-[[(Z)-4-(2-chloroanilino)-2-hydroxy-4-oxobut-2-enyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;chromium |
InChI |
InChI=1S/C16H13ClN4O8S.Cr.Na/c17-11-3-1-2-4-12(11)19-15(23)5-9(22)8-18-20-13-6-10(30(27,28)29)7-14(16(13)24)21(25)26;;/h1-7,22,24H,8H2,(H,19,23)(H,27,28,29);;/q;;+1/b9-5-,20-18?;; |
InChIキー |
WAXXNGNAFUEAIG-PVLBZUSGSA-N |
異性体SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C(/CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)\O)Cl.[Na+].[Cr] |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C=C(CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)O)Cl.[Na+].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



